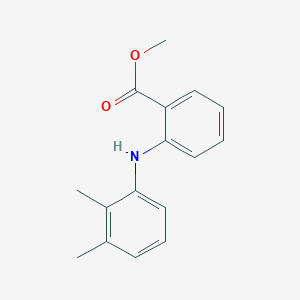

Methyl 2-(2,3-dimethylanilino)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,3-dimethylanilino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-7-6-10-14(12(11)2)17-15-9-5-4-8-13(15)16(18)19-3/h4-10,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCVYZLUEHOBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153542 | |

| Record name | Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222-42-0 | |

| Record name | Methyl 2-[(2,3-dimethylphenyl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Methyl 2-(2,3-dimethylanilino)benzoate

The primary route to this compound, the methyl ester of mefenamic acid, is through the direct esterification of its parent carboxylic acid. This transformation is a fundamental reaction in organic chemistry, aimed at modifying the carboxyl group to alter the compound's physical and chemical properties.

Esterification Reactions of Mefenamic Acid

The synthesis of this compound is most commonly achieved by the esterification of mefenamic acid with methanol (B129727). researchgate.netyoutube.com In a typical laboratory procedure, mefenamic acid is dissolved in an excess of methanol, which acts as both a reactant and a solvent. An acid catalyst is introduced, and the mixture is heated under reflux for several hours to drive the reaction towards completion. youtube.comgoogle.com The progress of the reaction can be monitored using techniques like thin-layer chromatography. Upon completion, the excess methanol is typically removed by distillation, and the resulting crude ester is purified. youtube.com This process temporarily masks the acidic carboxyl group of mefenamic acid, a strategy often employed in the design of prodrugs to potentially reduce gastrointestinal toxicity associated with the free acid. derpharmachemica.comresearchgate.net

A similar process is used for the synthesis of other esters, such as ethyl 2-((2,3-dimethylphenyl) amino) benzoate (B1203000), where ethanol (B145695) is used in place of methanol. ekb.eg The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol). youtube.com

Catalytic Approaches and Reaction Optimization

The efficiency of the esterification of mefenamic acid is highly dependent on the catalyst used. Strong mineral acids such as concentrated sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (p-TsOH) are common homogeneous catalysts for this reaction. youtube.comgoogle.commdpi.com These catalysts increase the reaction rate but can present challenges in separation from the product mixture and may cause environmental concerns due to the generation of acidic waste. mdpi.com

To overcome these limitations, research has focused on the development of solid acid catalysts. These heterogeneous catalysts are insoluble in the reaction medium, allowing for easy recovery and reuse. mdpi.com Examples of solid acids explored for related methyl benzoate syntheses include zirconium-based catalysts, which have demonstrated high activity and can be recycled multiple times without significant loss of performance. researchgate.netmdpi.com The optimization of reaction conditions, such as temperature, reaction time, and the molar ratio of reactants, is crucial for maximizing the yield of this compound. google.com For instance, controlling the reaction temperature is vital; initial heating at higher temperatures (95-105 °C) followed by a period at a lower temperature (75-90 °C) has been reported to improve yields in similar esterification processes. google.com

| Catalyst Type | Examples | Key Advantages | References |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | High reaction rates, readily available. | youtube.comgoogle.commdpi.com |

| Heterogeneous (Solid) Acid | Zirconium/Titanium-based catalysts | Easily recoverable, reusable, reduced environmental impact. | researchgate.netmdpi.com |

Advanced Derivatization Strategies and Analogue Synthesis

This compound and its parent compound, mefenamic acid, serve as versatile starting materials for the synthesis of a wide array of more complex molecules and novel derivatives. These strategies aim to explore new chemical space and develop compounds with unique properties.

Synthesis of Novel Heterocyclic Derivatives (e.g., Oxadiazoles, Thiazoles)

The mefenamic acid scaffold is frequently used to synthesize various heterocyclic compounds. A common pathway to 1,3,4-oxadiazole (B1194373) derivatives begins with the conversion of the ester, such as this compound, into the corresponding hydrazide, 2-((2,3-dimethylphenyl) amino) benzohydrazide. ekb.egicm.edu.pl This is achieved by reacting the ester with hydrazine (B178648) hydrate. ekb.eg The resulting hydrazide can then be reacted with various aldehydes to form hydrazones, which undergo cyclization using reagents like acetic anhydride (B1165640) to yield the final 1,3,4-oxadiazole derivatives. icm.edu.plcitedrive.comresearchgate.net

Similarly, thiazole (B1198619) and 4-thiazolidinone (B1220212) derivatives of mefenamic acid have been synthesized. rdd.edu.iqnih.gov One synthetic route involves the acylation of the secondary amine of mefenamic acid with chloroacetyl chloride, followed by reaction with hydrazine hydrate. rdd.edu.iq The subsequent reaction with various benzaldehyde (B42025) derivatives forms Schiff bases, which are then cyclized with thioglycolic acid to produce the 4-thiazolidinone ring structure. rdd.edu.iq These derivatizations transform the basic mefenamic acid structure into more complex heterocyclic systems. rdd.edu.iqsysrevpharm.org

| Target Heterocycle | Key Synthetic Intermediates | Typical Reagents | References |

|---|---|---|---|

| 1,3,4-Oxadiazole | Mefenamic acid hydrazide, Hydrazones | Hydrazine hydrate, Substituted aldehydes, Acetic anhydride | ekb.egicm.edu.pl |

| 4-Thiazolidinone | N-acylated mefenamic acid, Schiff bases | Chloroacetyl chloride, Hydrazine hydrate, Thioglycolic acid | rdd.edu.iq |

| 1,3,4-Thiadiazole | Mefenamic acid, Thiosemicarbazide | Thiosemicarbazide, Sulfuric acid, 4-carboxybenzaldehyde | guilan.ac.ir |

Incorporation into Complex Molecular Scaffolds

The core structure of mefenamic acid has been integrated into larger and more complex molecular frameworks. One notable example is the synthesis of carborane analogues. acs.org In this approach, the dimethyl-substituted phenyl ring of mefenamic acid is replaced with an ortho-, meta-, or para-carborane cluster. acs.org This is achieved through a multi-step process involving halogenation of the carborane cluster, followed by a Palladium-catalyzed B–N coupling reaction with 2-aminobenzonitrile (B23959) and subsequent hydrolysis of the nitrile group. acs.org This strategy significantly alters the size, hydrophobicity, and three-dimensional shape of the original molecule.

Another strategy involves creating hybrid molecules by condensing mefenamic acid chloride with other biologically active heterocyclic compounds. rdd.edu.iquobaghdad.edu.iq This creates large, multi-functional molecules that combine the structural features of mefenamic acid with those of other established drugs or heterocyclic systems. uobaghdad.edu.iq

Prodrug Design Strategies

Esterification of mefenamic acid to form compounds like this compound is a primary example of a prodrug design strategy. derpharmachemica.comresearchgate.net The main goal is to temporarily mask the free carboxylic acid group, which is often associated with gastrointestinal irritation. derpharmachemica.comresearchgate.net By converting the acid to an ester, the compound becomes more lipophilic, which can influence its absorption and distribution. derpharmachemica.com The ester is designed to be stable in the gastrointestinal tract but to hydrolyze in vivo, releasing the active mefenamic acid. researchgate.netopenmedicinalchemistryjournal.com

Beyond simple alkyl esters, more complex ester prodrugs have been synthesized to further enhance properties. nih.gov For example, mefenamic acid has been esterified with α-tocopherol (Vitamin E) to create novel ester derivatives. nih.govresearchgate.net Other approaches include the synthesis of hydroxyethyl (B10761427) esters and glycolamide esters. openmedicinalchemistryjournal.comtsijournals.com These strategies demonstrate the utility of the ester linkage in developing advanced prodrugs based on the mefenamic acid scaffold. researchgate.net

Elucidation of Reaction Mechanisms in the Chemical Synthesis of this compound

The synthesis of this compound, a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Mefenamic Acid, is predominantly achieved through cross-coupling reactions that form a crucial carbon-nitrogen bond. The elucidation of the reaction mechanisms involved in these synthetic methodologies is vital for optimizing reaction conditions, improving yields, and developing more efficient and environmentally benign processes. The two primary catalytic systems employed for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of aryl-amine bonds. wikipedia.orgcmu.edu The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgacsgcipr.org In the context of this compound synthesis, this would involve the reaction of a methyl 2-halobenzoate with 2,3-dimethylaniline (B142581).

The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through a series of well-defined steps:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (methyl 2-halobenzoate) to a low-valent palladium(0) complex. This step, often considered rate-determining, forms a palladium(II) intermediate. numberanalytics.com The choice of phosphine ligand is crucial at this stage, as bulky, electron-rich ligands can facilitate this step. cmu.edu

Amine Coordination and Deprotonation: The amine (2,3-dimethylaniline) then coordinates to the palladium(II) complex. Subsequent deprotonation of the coordinated amine by the base present in the reaction mixture generates a palladium(II) amido complex.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) amido complex. This step forms the desired C-N bond of this compound and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgnumberanalytics.com

An unproductive side reaction that can occur is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene and an imine. wikipedia.org The choice of ligand and base can influence the competition between reductive elimination and this side reaction.

Detailed mechanistic studies, often employing kinetic analysis and computational modeling, have provided deeper insights into the intricacies of this catalytic cycle. For instance, the nature of the phosphine ligand has been shown to significantly impact the rates of both oxidative addition and reductive elimination. Bidentate phosphine ligands like BINAP and DPPF have been instrumental in extending the reaction's scope to include a wider range of amines and aryl halides. wikipedia.org

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of aryl-heteroatom bonds, including C-N bonds, using a copper catalyst. wikipedia.orgwikipedia.org While traditionally requiring harsh reaction conditions such as high temperatures, modern modifications of the Ullmann reaction, often employing ligands, have made it a more viable alternative to palladium-catalyzed methods. wikipedia.org The synthesis of this compound via the Ullmann condensation would involve the coupling of a methyl 2-halobenzoate with 2,3-dimethylaniline in the presence of a copper catalyst and a base.

The mechanism of the Ullmann condensation is more debated than that of the Buchwald-Hartwig amination. However, a plausible catalytic cycle involves the following key transformations:

Formation of a Copper(I) Amide: The reaction is believed to proceed through a copper(I) intermediate. The amine (2,3-dimethylaniline) reacts with a copper(I) salt in the presence of a base to form a copper(I) amide complex.

Oxidative Addition or Concerted Nucleophilic Substitution: The aryl halide (methyl 2-halobenzoate) then reacts with the copper(I) amide. This step is proposed to occur either through an oxidative addition of the aryl halide to the copper(I) center, forming a transient copper(III) intermediate, or via a concerted nucleophilic aromatic substitution-like pathway. organic-chemistry.org

Reductive Elimination: If a copper(III) intermediate is formed, it undergoes reductive elimination to form the C-N bond of the product and regenerate a copper(I) species, which can continue the catalytic cycle.

Kinetic studies and computational analyses have been employed to distinguish between the proposed mechanistic pathways. For instance, the observation of a positive Hammett correlation for reactions involving substituted aryl halides suggests a buildup of negative charge at the aromatic ring in the transition state, which is consistent with a nucleophilic aromatic substitution-type mechanism.

Comparative Analysis and Research Findings

Both the Buchwald-Hartwig amination and the Ullmann condensation offer effective routes to this compound. The choice of method often depends on factors such as substrate scope, functional group tolerance, cost, and environmental considerations.

| Reaction | Catalyst System | Typical Ligands | Typical Bases | Key Mechanistic Steps |

| Buchwald-Hartwig Amination | Palladium(0) | Bulky, electron-rich phosphines (e.g., BINAP, DPPF) | Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4) | Oxidative Addition, Amine Coordination & Deprotonation, Reductive Elimination |

| Ullmann Condensation | Copper(I) | Diamines, Phenanthrolines, Amino acids | Inorganic bases (e.g., K2CO3, Cs2CO3) | Formation of Cu(I) Amide, Oxidative Addition/SNAr, Reductive Elimination |

Recent research has focused on developing more active and stable catalyst systems for both reactions, allowing for lower catalyst loadings and milder reaction conditions. For the Buchwald-Hartwig amination, the development of new generations of phosphine ligands continues to expand the reaction's utility. wikipedia.org In the realm of the Ullmann condensation, the use of N,N-dimethylglycine and other simple, inexpensive ligands has been shown to significantly improve reaction efficiency. organic-chemistry.org

For the synthesis of Mefenamic acid and its derivatives, including this compound, both palladium and copper-catalyzed methods have been successfully applied. Studies on the regioselective amination of bromobenzoic acids have demonstrated the utility of copper-catalyzed systems, which can proceed without the need for protecting the carboxylic acid functionality. nih.govnih.gov This highlights a potential advantage of the Ullmann-type reaction in the synthesis of related compounds.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis (e.g., 1H NMR, 13C NMR)

High-resolution NMR spectroscopy is a principal technique for elucidating the molecular structure of Methyl 2-(2,3-dimethylanilino)benzoate in solution. While specific experimental spectra were not detailed in the provided research, the expected resonances can be predicted based on the compound's chemical structure, which consists of a methyl benzoate (B1203000) moiety and a 2,3-dimethylaniline (B142581) moiety linked by an amine bridge.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine proton, and the methyl groups. The seven aromatic protons on the two benzene (B151609) rings would likely appear in the typical downfield region of approximately 6.5 to 8.0 ppm. Due to their different electronic environments and coupling interactions, they would present as a series of complex multiplets. A key signal would be the N-H proton, which is expected to be a broad singlet, its chemical shift significantly influenced by solvent and concentration. The ester methyl group (-OCH₃) would appear as a sharp singlet, typically around 3.8-4.0 ppm. The two aromatic methyl groups (-CH₃) would also be singlets, with slightly different chemical shifts due to their positions on the aniline (B41778) ring, expected in the range of 2.1 to 2.4 ppm.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by identifying all unique carbon environments. The spectrum should display 16 distinct signals. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm. The twelve aromatic carbons would produce a cluster of signals between 110 and 150 ppm. The carbon of the ester's methyl group (-OCH₃) would resonate around 52 ppm, while the carbons of the two methyl groups on the aniline ring would appear further upfield.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry serves to confirm the molecular weight and provide insight into the fragmentation pathways of this compound. The compound has a molecular formula of C₁₆H₁₇NO₂.

Based on this formula, the expected molecular weight is 255.31 g/mol . researchgate.net In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would therefore be observed at an m/z ratio of 255. This confirms the elemental composition and molecular weight of the compound.

The fragmentation pattern would likely involve characteristic cleavages. A common fragmentation pathway for methyl esters is the loss of the methoxy (B1213986) group (•OCH₃), which would result in a fragment ion at m/z 224. Another expected fragmentation would be the cleavage of the ester group itself, potentially leading to other identifiable peaks corresponding to the benzoate and dimethylaniline substructures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometric Investigations for Functional Group and Electronic Structure Characterization

Spectrophotometric methods like IR and UV-Vis are essential for identifying functional groups and characterizing the electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups. A prominent, sharp absorption band is expected around 1680-1720 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl group. The N-H stretching vibration of the secondary amine would appear as a distinct band in the region of 3300-3400 cm⁻¹. Stretching vibrations for the aromatic C-H bonds would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the three methyl groups would appear just below 3000 cm⁻¹. Furthermore, C-O stretching of the ester and C-N stretching of the amine would be present in the fingerprint region (1300-1000 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of two conjugated benzene rings and non-bonding electrons on the nitrogen and oxygen atoms suggests that the compound will absorb ultraviolet light. The spectrum is expected to show absorption maxima (λ_max) corresponding to π → π* transitions within the aromatic systems. The exact position of these bands would be influenced by the substitution pattern and the non-planar orientation of the two rings.

X-ray Crystallography for Solid-State Molecular Architecture

The compound crystallizes in a triclinic system with the Pī space group. researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₆H₁₇NO₂ |

| Formula Weight | 255.31 |

| Temperature | 123 K |

| Wavelength | 0.71070 Å |

| Crystal System | Triclinic |

| Space Group | Pī |

| Unit Cell Dimensions | a = 7.9018 (2) Å |

| b = 9.4463 (2) Å | |

| c = 10.2847 (6) Å | |

| Unit Cell Angles | α = 63.543 (15)° |

| β = 70.24 (2)° | |

| γ = 84.96 (3)° | |

| Volume | 645.03 (14) ų |

| Z (Molecules per unit cell) | 2 |

A key feature of the molecular structure is the spatial relationship between the two aromatic rings. The dihedral angle between the mean planes of the benzoate and the 2,3-dimethylaniline rings is 80.59 (5)°. researchgate.net This significant twist indicates that the rings are nearly perpendicular to each other, a conformation likely influenced by steric hindrance from the ortho-methyl group on the aniline ring and the stabilizing effect of the intramolecular hydrogen bond.

The analysis of the crystal packing shows that the structure is devoid of any intermolecular hydrogen bonding. researchgate.net The molecules are arranged in the crystal lattice primarily through van der Waals forces. The absence of strong intermolecular interactions like hydrogen bonds is a notable feature of its solid-state architecture.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations with Biological Targets (e.g., Cyclooxygenase Enzymes: COX-1/COX-2)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of potential drug candidates to their biological targets. For NSAIDs like the derivatives of mefenamic acid, the primary targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. impactfactor.org

Docking studies of compounds structurally similar to Methyl 2-(2,3-dimethylanilino)benzoate within the active sites of COX-1 and COX-2 have revealed key molecular interactions that are crucial for their inhibitory activity. The active site of COX enzymes is a hydrophobic channel. ugr.es Specific amino acid residues within this channel play a pivotal role in ligand binding.

Key interacting residues in the active site of COX enzymes include Arginine 120 (Arg120), Tyrosine 355 (Tyr355), and Serine 530 (Ser530). physchemres.org The carboxylate group of many NSAIDs forms a crucial salt bridge with the positively charged side chain of Arg120. Additionally, hydrogen bonds are often formed with residues such as Tyr355 and Ser530. physchemres.orgjaper.in Hydrophobic interactions with residues like Valine 349, Leucine 352, and Alanine 527 further stabilize the ligand-enzyme complex. biointerfaceresearch.com

For this compound, it is hypothesized that the carboxylate group of its parent acid (mefenamic acid) would similarly interact with Arg120. The dimethylphenyl ring would likely be accommodated within a hydrophobic pocket of the active site, contributing to the binding affinity. The selectivity of inhibition between COX-1 and COX-2 is largely determined by differences in the volume and flexibility of their active sites. COX-2 possesses a larger active site and a side pocket, which can accommodate bulkier substituents, a feature often exploited in the design of COX-2 selective inhibitors. ugr.es

Table 1: Key Amino Acid Residues in COX Active Sites and Their Potential Interactions

| Residue | Type of Interaction | Potential Role in Binding |

|---|---|---|

| Arginine 120 | Ionic Interaction / Salt Bridge | Anchors the carboxylate group of the ligand. |

| Tyrosine 355 | Hydrogen Bond | Stabilizes the ligand in the active site. |

| Serine 530 | Hydrogen Bond | Plays a role in the catalytic mechanism and ligand binding. |

| Valine 349 | Hydrophobic Interaction | Contributes to the overall binding affinity. |

| Leucine 352 | Hydrophobic Interaction | Stabilizes the hydrophobic portions of the ligand. |

| Alanine 527 | Hydrophobic Interaction | Lines the hydrophobic channel of the active site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds.

For analogs of mefenamic acid, QSAR studies have identified several molecular descriptors that are critical for their COX inhibitory activity. A key descriptor for selective COX-2 inhibition has been identified as the Kier molecular flexibility index. nih.gov This suggests that a certain degree of conformational flexibility allows for a better fit within the larger and more flexible active site of COX-2.

Other important descriptors include electronic and hydrophobic parameters. For instance, the pi-electron density of the Highest Occupied Molecular Orbital (HOMO) in the aromatic rings has been shown to be significant for anti-inflammatory activity, suggesting a potential role of charge transfer interactions between the ligand and the receptor. nih.gov Hydrophobicity, often represented by logP, is another crucial factor, as the ligand must traverse cellular membranes and interact with the hydrophobic active site of the COX enzymes.

Table 2: Important Molecular Descriptors in QSAR Models for COX Inhibition

| Descriptor | Description | Implication for Biological Activity |

|---|---|---|

| Kier Molecular Flexibility Index | A measure of the conformational flexibility of a molecule. | Higher flexibility may favor binding to the larger COX-2 active site. nih.gov |

| HOMO Pi-Electron Density | The electron density of the highest occupied molecular orbital. | Suggests the importance of charge-transfer interactions with the receptor. nih.gov |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Reflects the hydrophobicity of the molecule, influencing its ability to reach the active site. |

| Hydrogen Bond Donors/Acceptors | The number of hydrogen bond donor and acceptor groups. | Important for forming specific interactions with active site residues. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.

For this compound, DFT calculations can be used to determine a range of electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Other reactivity descriptors that can be calculated using DFT include chemical potential, hardness, softness, and the electrophilicity index. scirp.org These parameters provide a quantitative measure of the molecule's reactivity and can help in understanding its interaction with biological macromolecules. A crystallographic study of this compound has shown an intramolecular hydrogen bond between the NH group and the carbonyl oxygen atom, forming a six-membered ring. The dihedral angle between the two benzene (B151609) rings was found to be 80.59 (5)°. researchgate.net

Table 3: DFT-Derived Reactivity Descriptors and Their Significance

| Descriptor | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and stability. |

| Chemical Potential (μ) | The negative of the electronegativity. | Describes the tendency of electrons to escape from the system. |

| Hardness (η) | A measure of the resistance to charge transfer. | A harder molecule is less reactive. |

| Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. | Quantifies the electrophilic nature of the compound. |

Molecular Dynamics Simulations for Ligand-Receptor Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide a detailed picture of how a ligand interacts with its receptor, including the stability of the complex and the conformational changes that may occur upon binding. nih.gov

In the context of this compound and its interaction with COX enzymes, MD simulations can be used to assess the stability of the docked pose obtained from molecular docking studies. biointerfaceresearch.com By running simulations of the ligand-protein complex, researchers can observe whether the initial binding mode is maintained over time or if the ligand explores other conformations within the active site.

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone provides a measure of the stability of the complex, with lower and more stable RMSD values indicating a stable binding mode. researchgate.net The RMSF of individual residues can identify regions of the protein that are flexible or rigid, which can be important for ligand binding and enzyme function. researchgate.net MD simulations of fenamate-COX complexes have provided insights into the conformational freedom of the substrate within the active site. nih.gov

Table 4: Key Analyses in Molecular Dynamics Simulations of Ligand-Receptor Complexes

| Analysis | Description | Insights Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the stability of the ligand-protein complex. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor. | Quantifies the stability of specific interactions. |

| Binding Free Energy Calculations | Estimates the free energy of binding of the ligand to the receptor. | Provides a more accurate prediction of binding affinity than docking scores alone. |

In Silico ADMET Profiling (Focus on computational methodology)

In silico ADMET profiling involves the use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a drug candidate. nih.gov These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures. researchgate.net

The computational methodology for ADMET prediction relies on a variety of models, including QSAR models and machine learning algorithms. researchgate.net These models are trained on large datasets of compounds with experimentally determined ADMET properties.

For a compound like this compound, a range of ADMET properties can be predicted. Absorption is often predicted by models of human intestinal absorption and cell permeability (e.g., Caco-2 permeability). Distribution can be assessed by predicting parameters such as plasma protein binding and blood-brain barrier penetration. Metabolism is often predicted by identifying the potential sites of metabolism by cytochrome P450 enzymes. Toxicity predictions can include assessments of mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity. nih.gov A well-known rule-based filter is Lipinski's Rule of Five, which predicts poor oral absorption or permeation. simulations-plus.com

Table 5: Common In Silico ADMET Predictions and Their Methodologies

| ADMET Property | Computational Methodology | Predicted Parameter(s) |

|---|---|---|

| A bsorption | QSAR models, Rule-based systems (e.g., Lipinski's Rule of Five) | Human Intestinal Absorption (HIA), Caco-2 permeability, Oral bioavailability. |

| D istribution | QSAR models, Mechanistic models | Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration, Volume of distribution (VD). |

| M etabolism | Substructure matching, Machine learning models, Docking with metabolic enzymes | Cytochrome P450 (CYP) inhibition/substrate prediction, Sites of metabolism. |

| E xcretion | QSAR models | Renal clearance, Total clearance. |

| T oxicity | QSAR models, Structural alerts, Expert systems | Ames mutagenicity, hERG inhibition (cardiotoxicity), Hepatotoxicity, Carcinogenicity. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Modifications on Biological Activity and Potency

The biological activity of compounds derived from the N-phenylanthranilic acid scaffold is significantly shaped by the nature and placement of substituents on both the anthranilate and the anilino rings.

Substituents on the Anilino Ring:

In the case of Methyl 2-(2,3-dimethylanilino)benzoate, the two methyl groups at the 2- and 3-positions of the anilino ring are pivotal in defining its conformational orientation and, by extension, its biological function.

Steric Effects: The presence of substituents at the ortho- and meta-positions of the anilino ring compels the ring to adopt a non-planar conformation relative to the anthranilate ring system. This twisted arrangement is frequently essential for effective binding within the pocket of a biological target. The size and shape of these substituents can modulate the dihedral angle between the two rings, thereby optimizing the interaction with the target. For instance, increasing the steric bulk at the ortho-position can induce a greater twist, which may either augment or diminish biological activity depending on the specific target.

Electronic Effects: The electronic characteristics of the substituents on the anilino ring also exert a critical influence. Electron-donating groups, such as the methyl groups in the parent compound, can elevate the electron density of the ring, potentially enhancing interactions with electron-deficient regions in a receptor. In contrast, electron-withdrawing groups can lower the basicity of the anilino nitrogen and modify the molecule's hydrogen bonding capabilities.

Substituents on the Anthranilate Ring:

Alterations to the anthranilate ring can also have a substantial impact on the compound's activity and potency.

Ring Substitution: The introduction of substituents onto the anthranilate ring can alter the acidity of the carboxylic acid (or the reactivity of the ester) and create new points of interaction with a biological target. For example, the addition of a halogen atom can increase the compound's lipophilicity and potentially introduce halogen bonding interactions.

The following is a hypothetical data table illustrating the impact of substituent modifications on the anilino ring of a generalized N-phenylanthranilic acid scaffold. It is important to note that this data is for illustrative purposes and is not based on experimental results for this compound itself.

| Compound | R1 | R2 | R3 | Biological Activity (IC50, µM) |

| 1 (Parent) | CH3 | CH3 | H | Hypothetical Value |

| 2 | H | H | H | Hypothetical Value |

| 3 | Cl | H | H | Hypothetical Value |

| 4 | CH3 | H | H | Hypothetical Value |

| 5 | H | Cl | H | Hypothetical Value |

| 6 | OCH3 | H | H | Hypothetical Value |

| 7 | CH3 | CH3 | CH3 | Hypothetical Value |

Stereochemical Influence on Pharmacological Profiles

Stereochemistry can significantly influence the pharmacological profile of N-phenylanthranilic acid derivatives, especially when chiral centers are introduced into the molecule. Although this compound is not chiral, the introduction of chiral substituents can result in enantiomers with differing biological activities.

The non-planar arrangement of the two aromatic rings in N-phenylanthranilic acid derivatives can give rise to atropisomerism if the rotation around the C-N bond is restricted. This is more probable with bulky substituents at the ortho-positions of both rings. In such instances, the individual atropisomers could display different potencies and selectivities for their biological targets due to their distinct three-dimensional structures.

For example, if a chiral center is introduced on a substituent, the resulting enantiomers will possess different spatial arrangements of their atoms. This can lead to one enantiomer fitting much more effectively into the binding site of a receptor or enzyme than the other. The enantiomer with the better fit is often termed the eutomer, while the less active one is the distomer. The ratio of the activities of the eutomer to the distomer is known as the eudismic ratio.

Scaffold Hopping and Bioisosteric Replacements in Analogue Design

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for the design of new analogues with enhanced properties.

Scaffold Hopping:

N-Aryl-2-aminonicotinic acids: This would involve replacing the benzene (B151609) ring of the anthranilate with a pyridine ring.

Diphenylamine derivatives: In this case, the carboxyl group would be replaced by another functional group capable of mimicking its interactions.

The primary objectives of scaffold hopping are often to discover novel intellectual property, improve pharmacokinetic properties, or address issues associated with the original scaffold, such as toxicity or poor metabolic stability.

Bioisosteric Replacements:

Bioisosteric replacement entails substituting an atom or a group of atoms with another that possesses similar physical or chemical properties, resulting in a molecule with comparable biological activity. For this compound, several bioisosteric replacements could be envisioned:

Carboxylic Acid/Ester Bioisosteres: The methyl ester could be replaced with other groups that mimic the functionality of a carboxylic acid, such as a tetrazole, a hydroxamic acid, or a sulfonamide. Such replacements can modify the molecule's acidity, lipophilicity, and metabolic stability.

Methyl Group Bioisosteres: The methyl groups on the anilino ring could be substituted with other small alkyl groups or with halogens like chlorine or bromine, which have similar steric dimensions.

Anilino Nitrogen Bioisosteres: The nitrogen atom of the anilino group could potentially be replaced with other linking atoms or groups, although this would represent a more substantial modification and might be categorized as a scaffold hop.

A table illustrating potential bioisosteric replacements for the methyl ester group is provided below:

| Original Group | Bioisosteric Replacement | Potential Advantages |

| Methyl Ester (-COOCH3) | Tetrazole | Improved metabolic stability, similar acidity to carboxylic acid |

| Hydroxamic Acid (-CONHOH) | Can act as a metal chelator, different hydrogen bonding pattern | |

| Sulfonamide (-SO2NH2) | Different acidity and hydrogen bonding properties |

Correlation of Molecular Descriptors with Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies seek to establish a mathematical correlation between the structural properties of a series of compounds and their biological activity. This is accomplished by correlating molecular descriptors with the observed biological effects. For a series of analogues of this compound, a variety of molecular descriptors could be employed to construct a QSAR model.

Commonly Utilized Molecular Descriptors:

Electronic Descriptors: These parameters describe the electronic characteristics of the molecule, such as Hammett constants (σ), which quantify the electron-donating or -withdrawing nature of substituents, and calculated properties like partial atomic charges and dipole moments.

Steric Descriptors: These descriptors relate to the size and shape of the molecule. Examples include Taft steric parameters (Es), molar refractivity (MR), and van der Waals volume.

Hydrophobic Descriptors: These parameters describe the lipophilicity of the molecule, which is a critical factor in its ability to traverse cell membranes. The most widely used hydrophobic descriptor is the partition coefficient (logP).

Topological Descriptors: These are numerical values that represent the connectivity of atoms within a molecule, such as connectivity indices and shape indices.

A representative QSAR equation for a series of N-phenylanthranilic acid derivatives might be formulated as follows:

log(1/IC50) = c1logP + c2σ + c3*Es + c4

Where:

IC50 represents the concentration of the compound that elicits 50% of the maximum biological response.

logP is the logarithm of the octanol-water partition coefficient.

σ is the Hammett constant of a substituent.

Es is the Taft steric parameter of a substituent.

c1, c2, c3, and c4 are constants derived from regression analysis.

Through the development of a statistically robust QSAR model, it becomes feasible to predict the biological activity of novel, unsynthesized analogues of this compound. This predictive capability can aid in prioritizing the synthesis of the most promising compounds, thereby conserving time and resources in the drug discovery pipeline.

Advanced Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. This is essential for assessing the purity of Methyl 2-(2,3-dimethylanilino)benzoate and for isolating the compound from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds like this compound. The methodology for its parent compound, mefenamic acid, is well-established and provides a strong basis for the analysis of its ester derivatives. iosrjournals.orgnih.gov A typical setup involves a reverse-phase column, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a more polar solvent mixture.

Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. For fenamates, a common mobile phase consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govjfda-online.com The pH of the mobile phase is a critical parameter that can be adjusted to ensure optimal separation and peak shape. Detection is typically performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits strong absorbance, often around 280-290 nm. jfda-online.comresearchgate.net This method allows for the effective separation of the main compound from its precursors (e.g., 2,3-dimethylaniline (B142581) and methyl benzoate (B1203000) derivatives) and potential degradation products, enabling accurate purity assessment. iosrjournals.orgbrjac.com.br

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reverse-Phase C8 or C18 | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer (pH 3-4) | Elutes the compound from the column. Composition is optimized for resolution. |

| Detection | UV at ~280 nm | Quantifies the analyte based on its light absorbance. |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times and good peak shape. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the high-resolution separation capabilities of GC with the definitive identification power of MS. However, compounds with polar functional groups and low volatility, such as N-phenylanthranilic acid derivatives, often require a chemical modification step known as derivatization before analysis. sigmaaldrich.comnih.gov Derivatization converts the analyte into a more volatile and thermally stable form suitable for GC. nih.gov

For compounds related to this compound, particularly its parent acid, silylation is a common and effective derivatization strategy. analis.com.my Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen on the secondary amine with a trimethylsilyl (B98337) (TMS) group. analis.com.mysigmaaldrich.com This process significantly increases the volatility of the molecule.

Once derivatized, the compound is injected into the GC, where it is separated from other components on a capillary column (e.g., DB-1 or DB-5ms). sigmaaldrich.com The separated components then enter the mass spectrometer, which bombards them with electrons, causing fragmentation. The resulting fragmentation pattern is a unique "fingerprint" that allows for unambiguous identification of the compound. Furthermore, by operating the mass spectrometer in selected ion monitoring (SIM) mode, high sensitivity and accurate quantification can be achieved. sigmaaldrich.com

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Derivatization | BSTFA or MSTFA | Increases volatility by converting the N-H group to an N-TMS group. |

| GC Column | DB-1 (30 m x 0.32 mm) | Separates the derivatized analyte from other volatile components. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Detection | Mass Spectrometry (EI) | Provides structural identification via fragmentation patterns and allows for quantification. |

Spectrophotometric Derivatization Methods for Enhanced Detection and Quantification

Spectrophotometric methods offer a simpler and often more rapid alternative to chromatography for quantitative analysis. These techniques rely on measuring the absorbance of light by a solution. To enhance sensitivity and selectivity, especially when the analyte has a low native absorbance or when the sample matrix is complex, derivatization reactions are employed to produce a new compound (a chromogen) with strong light-absorbing properties in the visible region of the spectrum.

For the quantification of N-phenylanthranilic acid derivatives, several chromogenic systems have been developed. These methods typically involve redox or charge-transfer complexation reactions.

One established method involves the reaction of the analyte with a mixture of ferric chloride (FeCl₃) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). The secondary amine in the fenamate structure reduces Fe³⁺ to Fe²⁺, which then reacts with ferricyanide to form the intensely colored complex Prussian blue, with a maximum absorbance (λmax) around 715 nm. Another approach is based on the formation of a charge-transfer complex. Reagents like p-chloranilic acid act as a π-acceptor, reacting with the electron-donating analyte to form a colored product that can be measured spectrophotometrically, often showing a peak around 520 nm. nih.gov

| Chromogenic Reagent(s) | Reaction Type | Color of Product | λmax (nm) |

|---|---|---|---|

| FeCl₃ / K₃[Fe(CN)₆] | Redox (Prussian Blue formation) | Blue/Green | ~715 |

| p-Chloranilic Acid | Charge-Transfer Complex | Red | ~520 |

| 3-Methylbenzothiazolin-2-one hydrazone (MBTH) / FeCl₃ | Oxidative Coupling | Green | ~602 |

Fluorescence-based methods are renowned for their exceptional sensitivity, making them ideal for trace analysis where the concentration of the analyte is very low. These assays monitor the light emitted from a substance that has absorbed light. The analysis of fenamates can be achieved by utilizing their effect on the fluorescence of specific probes.

For instance, a specially designed fluorescent sensor can exhibit a "turn-off" response, where its fluorescence is quenched upon binding with the target analyte through mechanisms like photoinduced electron transfer (PET) and hydrogen bonding. sigmaaldrich.com The degree of fluorescence quenching is directly proportional to the concentration of the analyte. This high sensitivity allows for the detection of fenamates at nanomolar concentrations. sigmaaldrich.com

Another highly sensitive technique is chemiluminescence, where the emission of light is triggered by a chemical reaction. The reaction of fenamates with tris(2,2′-bipyridyl)ruthenium(II) that has been oxidized to Ru(III) can generate a light signal that is measurable and corresponds to the analyte concentration, enabling detection down to very low levels.

| Methodology | Principle | Advantage |

|---|---|---|

| Fluorescent Probe Sensing | Fluorescence quenching or enhancement upon binding with the analyte. | Extremely high sensitivity (trace level detection). sigmaaldrich.com |

| Chemiluminescence | Analyte participates in a reaction that produces light (e.g., with Ru(bipy)₃³⁺). | Excellent for quantifying very low concentrations in complex matrices. |

Emerging Research Directions and Therapeutic Implications

Development as a Prodrug Strategy for Enhanced Therapeutic Index

One of the most significant challenges with long-term NSAID use is gastrointestinal (GI) toxicity, which is largely attributed to the free carboxylic acid group common to this class of drugs. This acidic moiety is believed to cause direct irritation to the gastric mucosa. A promising approach to mitigate this adverse effect is the development of prodrugs, where the carboxylic acid group is temporarily masked, typically through esterification.

Methyl 2-(2,3-dimethylanilino)benzoate is a prime example of this strategy. By converting the carboxylic acid of mefenamic acid into a methyl ester, the molecule's potential for direct gastric irritation is significantly reduced. This ester prodrug is designed to be stable in the acidic environment of the stomach, allowing it to pass into the bloodstream intact. Once absorbed, it is hydrolyzed by esterase enzymes in the plasma to release the active mefenamic acid, thereby delivering its therapeutic anti-inflammatory effect while minimizing initial contact with the stomach lining. researchgate.net

Research into various ester prodrugs of mefenamic acid has shown that this modification can lead to a notable decrease in ulcerogenicity while retaining the desired anti-inflammatory and analgesic activities. This improved safety profile enhances the drug's therapeutic index, making it a more favorable option for chronic inflammatory conditions.

Table 1: Comparative Ulcer Index of Mefenamic Acid and its Ester Prodrugs

| Compound | Ulcer Index (Mean ± SEM) | % Protection |

|---|---|---|

| Control | 21.50 ± 1.20 | - |

| Mefenamic Acid | 9.67 ± 0.47 | 55.0% |

| Mefenamic Acid Ester Prodrug 1 (MAEU) | 5.83 ± 0.31 | 72.9% |

| Mefenamic Acid Ester Prodrug 2 (MAVAN) | 6.34 ± 0.29 | 70.5% |

Data synthesized from studies on mefenamic acid ester prodrugs. MAEU and MAVAN are representative examples of ester prodrugs with natural compounds.

Applications as a Chemical Probe in Enzyme Mechanism Studies

The parent compound of this compound, mefenamic acid, is a potent inhibitor of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. researchgate.net Molecules that interact with specific enzymes are invaluable as "chemical probes" to explore the enzyme's structure, function, and mechanism of action.

While specific studies detailing the use of this compound as a chemical probe are not extensively documented, its structure makes it a candidate for such applications. Crystal structure analysis shows that fenamates, including mefenamic acid, bind within the cyclooxygenase channel of COX-2. researchgate.netnih.gov The carboxylic acid group forms critical hydrogen bonds with key amino acid residues like Tyr-385 and Ser-530 at the apex of the active site. researchgate.netnih.gov

By modifying this crucial carboxylic group into a methyl ester, this compound can be used in comparative studies to understand the precise role of this acidic moiety in enzyme binding and inhibition. Such an ester could help elucidate the structural and electronic requirements for ligand recognition within the COX active site. Furthermore, tryptophan fluorescence quenching and other biophysical methods have been used with fenamates to demonstrate their ability to interact with the enzyme and quench tyrosyl radicals, indicating that peroxide levels can influence their inhibitory activity. nih.govosti.gov As an esterified version, this compound could serve as a tool to investigate these peroxide-dependent mechanisms without the confounding factor of the free carboxylate interaction.

Rational Design of Next-Generation Analogues

This compound serves as a valuable scaffold in the rational design of new therapeutic agents. The structure-activity relationship (SAR) studies of fenamates provide a clear roadmap for designing next-generation analogues with improved potency, selectivity, or novel biological activities.

The fenamate scaffold has three key regions that can be modified: the anthranilic acid ring, the secondary amine (NH) bridge, and the N-aryl ring (the 2,3-dimethylphenyl group). The esterification of the carboxylic acid group, as seen in this compound, is a primary example of rational modification to enhance gastrointestinal safety. Further rational design could involve creating a series of different esters (e.g., ethyl, propyl) to fine-tune properties like lipophilicity and hydrolysis rate.

SAR studies have established several key principles for designing fenamate analogues:

NH Moiety: The secondary amine is essential for activity. Replacing it with oxygen, sulfur, or a methylated nitrogen significantly reduces anti-inflammatory effects.

Carboxylic Acid Position: The placement of the acidic group is crucial; analogues where the group is moved to other positions on the ring are inactive.

Ring Substitutions: Substitutions on the N-aryl ring are critical. For mefenamic acid, the 2,3-dimethyl substitution is a key feature. Altering these substitutions can dramatically change the compound's potency and selectivity for COX-1 versus COX-2. researchgate.net

By leveraging this knowledge, medicinal chemists can use this compound as a starting point to synthesize novel compounds. For instance, new heterocyclic rings could be attached to the fenamate core to explore interactions with different biological targets.

Table 2: Structure-Activity Relationship (SAR) Highlights for Fenamate Analogues

| Molecular Feature | Importance for Activity | Rationale/Observation |

|---|---|---|

| Carboxylic Acid Group | Essential (as free acid or prodrug) | Forms key hydrogen bonds in the COX active site. nih.gov Esterification creates prodrugs with reduced GI toxicity. |

| Secondary Amine (NH) | Essential | Replacing this linker group significantly diminishes anti-inflammatory activity. |

| Substitution on N-Aryl Ring | High | The type and position of substituents (e.g., 2,3-dimethyl) strongly influence potency and COX selectivity. researchgate.net |

Future Prospects in Drug Discovery and Development

The future of this compound and its parent fenamate scaffold extends far beyond their traditional role as anti-inflammatory agents. Emerging research points to their potential in treating a range of complex diseases, opening new avenues for drug discovery.

One of the most exciting developments is the discovery that fenamates, including mefenamic acid, can inhibit the NLRP3 inflammasome. nih.govresearchgate.netnih.gov This multi-protein complex is a key driver of inflammation in numerous diseases, including Alzheimer's disease. nih.govdundee.ac.uk The ability of fenamates to inhibit NLRP3 is independent of their COX-inhibiting activity, suggesting a dual mechanism of action that could be highly beneficial. nih.gov This finding positions fenamate derivatives as promising candidates for repurposing as therapeutics for neurodegenerative disorders. nih.govdundee.ac.uk

Furthermore, the fenamate structure is being explored as a template for developing novel anticancer agents. Studies have shown that new derivatives based on the fenamate scaffold can act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis. sciencescholar.usresearchgate.net Molecular docking studies have demonstrated that these new compounds can bind effectively to the VEGFR-2 active site. sciencescholar.usresearchgate.net

The continued exploration of this compound as a lead compound for prodrugs and as a scaffold for novel inhibitors targeting NLRP3 or VEGFR-2 underscores its significant potential. Future research will likely focus on synthesizing and evaluating new libraries of these derivatives to optimize their activity against these high-value targets, potentially leading to new treatments for a wide spectrum of inflammatory, neurodegenerative, and oncologic diseases.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Mefenamic Acid |

| Tyr-385 |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 2-(2,3-dimethylanilino)benzoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via esterification or coupling reactions involving 2-(2,3-dimethylanilino)benzoic acid. Optimization requires careful control of stoichiometry, temperature, and catalysts. For example, using anhydrous conditions with methanol and catalytic sulfuric acid can improve esterification efficiency. Structural validation via X-ray crystallography (e.g., using SHELX software ) and NMR spectroscopy is critical to confirm purity and regioselectivity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves molecular geometry and packing. SHELXL (part of the SHELX suite) is widely used for refinement, especially for small molecules .

- NMR : and NMR identify functional groups and confirm substitution patterns.

- IR spectroscopy : Validates ester and amine groups via characteristic absorption bands.

- Mass spectrometry : Confirms molecular weight and fragmentation patterns. Cross-validation between techniques ensures structural accuracy .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) in this compound derivatives be resolved?

- Methodological Answer : Structural disorder, as observed in related compounds (e.g., 2-(2,3-dimethylanilino)phenol ), requires high-resolution data and iterative refinement. SHELXL’s disorder modeling tools allow occupancy refinement of disordered groups. For twinning, the CELL_NOW and TWINABS programs preprocess data before SHELXL refinement . Cross-checking with spectroscopic data (e.g., NMR) ensures chemical plausibility of the refined model.

Q. What role do hydrogen-bonding networks play in the supramolecular assembly of this compound, and how can these be analyzed?

- Methodological Answer : Hydrogen bonds (e.g., N–H⋯O and O–H⋯O) stabilize crystal packing and form motifs like Etter’s S(6) ring . Graph-set analysis (Bernstein et al. ) categorizes interactions into chains, rings, or discrete bonds. Tools like Mercury (CCDC) visualize these networks, while SHELXL refines H-bond geometries. For example, intramolecular N–H⋯O bonds in related structures reduce conformational flexibility, influencing crystallization pathways .

Q. How do structural modifications (e.g., substituent changes) impact the pharmacological activity of this compound derivatives?

- Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) models. For instance, replacing the methyl ester with a sodium salt (as in Mefenamic Acid Sodium ) enhances solubility and bioavailability. Computational tools (e.g., AutoDock) predict binding affinities, while crystallography reveals steric/electronic effects of substituents. Comparative studies with analogs (e.g., thiophene vs. benzoate derivatives ) isolate contributions of specific functional groups.

Methodological Considerations

- Data Validation : Always cross-validate crystallographic data with spectroscopic results to resolve discrepancies (e.g., disorder vs. tautomerism) .

- Software Tools : Use SHELX for refinement , PLATON for symmetry checks, and OLEX2 for integrated crystallographic workflows.

- Graph-Set Analysis : Apply Bernstein’s framework to classify hydrogen-bonding patterns and predict crystal engineering outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.